

CAS number and molecular formula for 4-tert-butylOctane

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **4-Tert-butylOctane**

Cat. No.: **B14535771**

[Get Quote](#)

An In-depth Technical Guide to 4-tert-butylOctane

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-tert-butylOctane is a branched-chain alkane. As a saturated hydrocarbon, its primary relevance in a research and drug development context lies in its physicochemical properties as a non-polar solvent or as a reference compound in analytical chemistry. Due to its chemical inertness, it is not known to be involved in biological signaling pathways or to possess pharmacological activity. This guide provides a summary of its known properties and outlines general experimental protocols for its characterization.

Core Data

The fundamental chemical and physical properties of **4-tert-butylOctane** are summarized below.

Property	Value	Reference
CAS Number	62184-32-1	[1] [2]
Molecular Formula	C12H26	[1] [2] [3]
Molecular Weight	170.33 g/mol	[1] [2] [3]
Boiling Point	191°C	[3]
Melting Point	-50.8°C (estimate)	[3]
Density	0.7602 g/cm ³	[3]
Refractive Index	1.4256	[3]

Experimental Protocols

Given the lack of specific published experimental studies on **4-tert-butyloctane** in a biological context, this section provides detailed, representative methodologies for the structural and purity analysis of a simple alkane like **4-tert-butyloctane**. These protocols are fundamental for its characterization in a research setting.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure of **4-tert-butyloctane** by analyzing the chemical environment of its hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

Methodology:

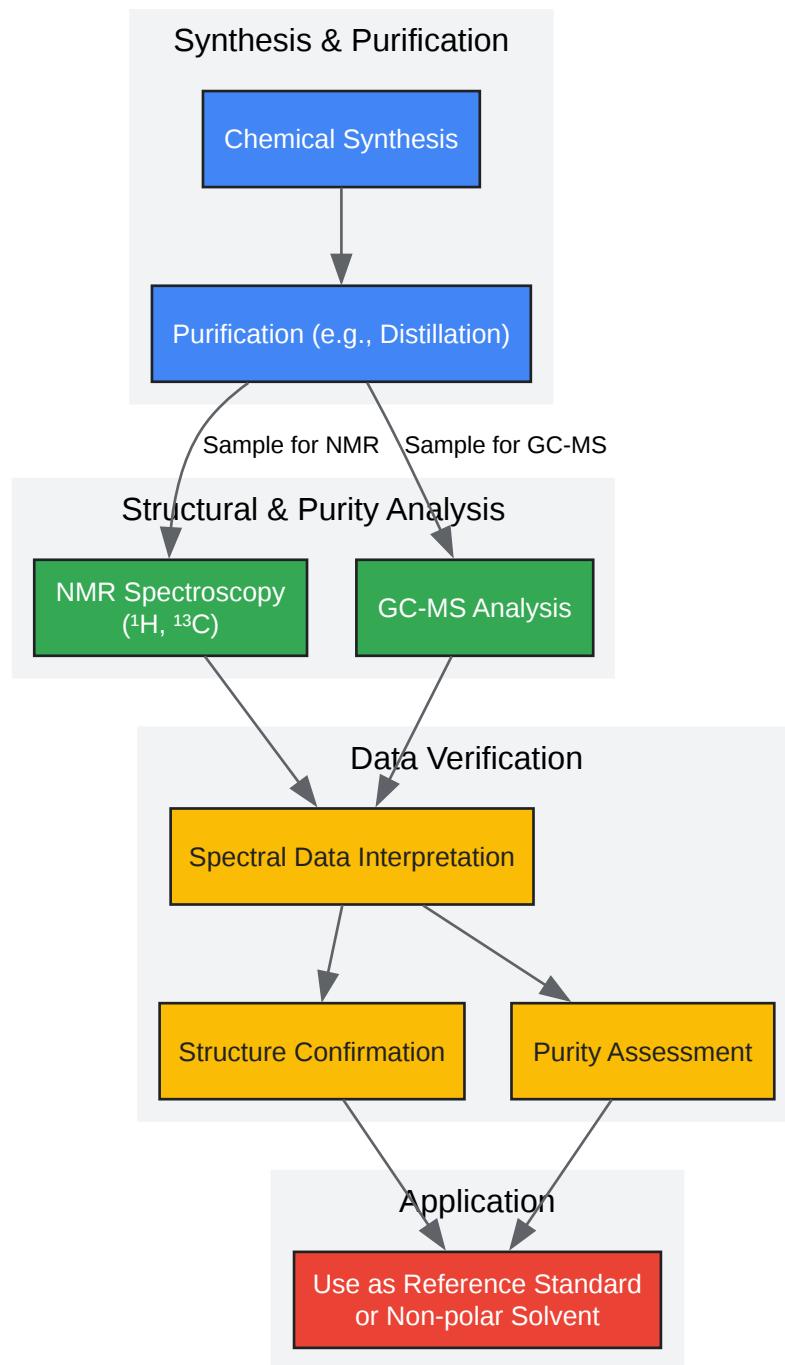
- Sample Preparation: Dissolve 5-10 mg of **4-tert-butyloctane** in approximately 0.7 mL of a deuterated solvent (e.g., deuteriochloroform, CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- ¹H NMR Spectroscopy:
 - Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.
 - Typical acquisition parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and the collection of 16-32 scans.

- Protons on aliphatic groups are expected to appear in the highly shielded region of the spectrum, typically between 0.7 and 1.5 ppm.[1]
- ^{13}C NMR Spectroscopy:
 - Acquire the spectrum on the same instrument, typically operating at 75 MHz for a 300 MHz spectrometer.
 - Use proton-decoupled mode to obtain a spectrum with single lines for each unique carbon atom.
 - A wider spectral width (e.g., 0-220 ppm) is used compared to ^1H NMR.[4]
 - Alkyl carbon signals typically appear in the 10-50 ppm range.[5]
- Data Analysis: Process the raw data (Fourier transformation, phase correction, and baseline correction). Integrate the signals in the ^1H NMR spectrum to determine the relative ratios of different types of protons. Compare the chemical shifts and splitting patterns with predicted values for the **4-tert-butyloctane** structure.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To assess the purity of **4-tert-butyloctane** and to confirm its molecular weight and fragmentation pattern.

Methodology:


- Sample Preparation: Prepare a dilute solution of **4-tert-butyloctane** (e.g., ~30 mg in 1-2 mL) in a volatile solvent such as acetone or hexane.[6]
- Gas Chromatography:
 - Inject a small volume (e.g., 1 μL) of the prepared sample into the GC system.
 - The GC is equipped with a capillary column suitable for non-polar compounds.
 - The carrier gas is typically helium or hydrogen.[7][8] The oven temperature is ramped to separate components based on their boiling points.

- Mass Spectrometry:
 - The eluent from the GC column is introduced into the ion source of the mass spectrometer.
 - Electron Impact (EI) ionization is commonly used for alkanes, with a standard electron energy of 70 eV.[3][6]
 - The mass analyzer separates the resulting ions based on their mass-to-charge (m/z) ratio.
- Data Analysis: The primary peak in the chromatogram should correspond to **4-tert-butyloctane**. The mass spectrum of this peak should show a molecular ion (M^+) peak corresponding to the molecular weight of the compound. The fragmentation pattern can be analyzed to further confirm the structure.

Logical Workflow and Visualizations

As **4-tert-butyloctane** is not known to be involved in biological signaling, a diagram of a relevant logical workflow for its chemical characterization is provided below.

General Workflow for Chemical Characterization

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Alkanes | OpenOChem Learn [learn.openochem.org]
- 2. (1) H NMR spectral analysis and conformational behavior of n-alkanes in different chemical environments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. ¹³C NMR Chemical Shift [sites.science.oregonstate.edu]
- 6. memphis.edu [memphis.edu]
- 7. GC-MS Sample Preparation | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. agilent.com [agilent.com]
- To cite this document: BenchChem. [CAS number and molecular formula for 4-tert-butyloctane]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b14535771#cas-number-and-molecular-formula-for-4-tert-butyloctane]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com